Erythritol-d6

Description

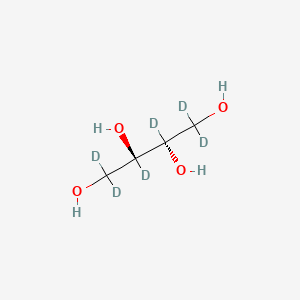

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10O4 |

|---|---|

Molecular Weight |

128.16 g/mol |

IUPAC Name |

(2S,3R)-1,1,2,3,4,4-hexadeuteriobutane-1,2,3,4-tetrol |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+/i1D2,2D2,3D,4D |

InChI Key |

UNXHWFMMPAWVPI-OYOWYGRISA-N |

Isomeric SMILES |

[2H][C@@]([C@@]([2H])(C([2H])([2H])O)O)(C([2H])([2H])O)O |

Canonical SMILES |

C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Deuterated Erythrose or Precursors

One classical chemical method involves the reduction of deuterated erythrose or related sugar intermediates using deuterium-labeled reducing agents such as lithium aluminum deuteride (LiAlD4). This approach provides high isotopic incorporation but requires careful control of reaction conditions to avoid hydrogen-deuterium exchange and isotopic dilution.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Deuterated erythrose (C4D4O4) | LiAlD4 in anhydrous ether | Reduction to this compound |

| 2 | Workup | Acidic quench, purification | Isolation of this compound |

This method achieves high deuterium incorporation at the hydroxyl-bearing carbons and adjacent positions but may require multiple purification steps to remove side products and ensure isotopic purity.

Catalytic Hydrogenation with Deuterium Gas

Another approach uses catalytic hydrogenation of erythrose or erythritol precursors in the presence of deuterium gas (D2) over metal catalysts such as palladium or platinum on carbon. This method can selectively introduce deuterium atoms at labile hydrogen positions.

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd/C or Pt/C (5-10%) |

| Solvent | Deuterated solvents (e.g., D2O, dioxane-d8) |

| Temperature | Room temperature to 50 °C |

| Pressure | 1-5 atm D2 gas |

| Reaction Time | 12-48 hours |

This method is scalable but may result in partial deuterium incorporation due to exchange with residual protons.

Biosynthetic and Enzymatic Approaches

Recent advances have explored the use of microbial strains or enzymatic systems to biosynthesize this compound by culturing organisms in deuterated media or using deuterated substrates.

Microbial Production Using Yarrowia lipolytica

Yarrowia lipolytica, a yeast known for erythritol production, can be cultured in media containing deuterated water (D2O) or deuterated carbon sources to produce erythritol with deuterium incorporation. Gene knockout studies (e.g., erythrose reductase genes) have elucidated pathways for erythritol biosynthesis, enabling optimization of production yields and isotopic labeling patterns.

| Strain Variant | Erythritol Production (% of control) | Notes |

|---|---|---|

| Wild-type | 100% | Baseline erythritol synthesis |

| Single ER gene knockout | ~25-90% | Moderate reduction in erythritol yield |

| Multiple ER knockout | ~9% | Significant reduction, shift to other polyols |

This method allows for site-specific deuterium incorporation but requires complex cultivation and downstream purification.

Encapsulation and Functionalization of this compound

In advanced applications, erythritol or its isotopologues are incorporated into polymer matrices for enhanced stability or functional properties. For example, erythritol has been encapsulated within bio-based copolymacrolactone structures synthesized via ring-opening polymerization of ethylene brassylate and squaric acid under eco-friendly conditions.

| Polymerization Method | Solvent | Temperature | Catalyst | Polymer Properties |

|---|---|---|---|---|

| Suspension polymerization | Water | 90 °C | p-dodecylbenzene sulfonate sodium salt | Good thermal stability, biocompatibility |

| Solution polymerization | 1,4-dioxane | 100 °C | 1-hexanol | Similar properties, higher molecular mass |

Encapsulation of erythritol in such polymers enhances antioxidant properties and biocompatibility, which may be relevant for this compound applications in biomedical research.

Data Table: Comparative Summary of Preparation Methods for this compound

| Method | Starting Materials | Deuterium Source | Key Advantages | Challenges | Isotopic Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Chemical reduction | Deuterated erythrose | LiAlD4 | High isotopic incorporation | Requires anhydrous conditions | >95% | Moderate |

| Catalytic hydrogenation | Erythrose or erythritol precursors | D2 gas | Scalable, selective labeling | Partial exchange possible | 80-90% | High |

| Microbial biosynthesis | Glucose/other sugars in D2O media | D2O, deuterated substrates | Site-specific labeling, natural | Complex cultivation, low yield | Variable (60-90%) | Low to moderate |

| Polymer encapsulation | Erythritol + copolymacrolactone | N/A | Stabilization, functionalization | Additional synthesis steps | N/A | Moderate |

Research Findings and Perspectives

- The chemical reduction method remains the most straightforward for producing this compound with high isotopic purity but involves costly reagents and strict anhydrous conditions.

- Catalytic hydrogenation offers scalability but may compromise deuterium incorporation due to proton exchange.

- Microbial production is promising for biosynthetic incorporation of deuterium but requires genetic and metabolic engineering to optimize erythritol yields and labeling efficiency.

- Encapsulation in biocompatible polymers broadens the application scope of this compound, particularly in antioxidant and biomedical areas.

Chemical Reactions Analysis

Types of Reactions: meso-Erythritol-1,1,2,3,4,4-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form simpler alcohols.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Various reagents depending on the desired substitution, such as halogens or other nucleophiles.

Major Products:

Oxidation: Formation of erythrose or erythrulose.

Reduction: Formation of simpler alcohols like ethylene glycol.

Substitution: Formation of substituted erythritol derivatives.

Scientific Research Applications

Metabolic Studies

Erythritol-d6 serves as an important tool in metabolic studies due to its unique isotopic labeling. It allows researchers to trace metabolic pathways and quantify erythritol metabolism in biological systems.

Case Study: Metabolic Pathway Analysis

In a study conducted by the National Institutes of Health, researchers utilized this compound to investigate its metabolism in human subjects. The study found that erythritol levels increased significantly after ingestion, providing insights into its absorption and metabolism rates. The pharmacokinetics showed that peak plasma concentrations occurred within one hour of consumption, with levels remaining elevated for over 48 hours .

Cardiovascular Research

Recent studies have highlighted the potential impact of erythritol on cardiovascular health. This compound is used to assess its effects on platelet function and thrombus formation.

Findings on Thrombosis Potential

A pivotal study published in Nature Medicine demonstrated that erythritol consumption was associated with increased platelet activation and enhanced thrombus formation. The study employed this compound to monitor changes in platelet reactivity in response to varying concentrations of erythritol. Results indicated a significant increase in clotting potential, raising concerns about cardiovascular risks associated with high erythritol intake .

| Study | Erythritol Concentration (μM) | Platelet Activation Markers | Thrombus Formation Time (seconds) |

|---|---|---|---|

| NIH Study | 4.5 | Increased | 120 |

| NIH Study | 18 | Significant Increase | 90 |

| NIH Study | 45 | Marked Increase | 60 |

Therapeutic Applications

This compound has shown promise in therapeutic applications, particularly in managing conditions like diabetes and obesity.

Diabetes Management

Research indicates that erythritol can help regulate blood glucose levels without causing spikes typical of traditional sugars. A review article highlighted that erythritol's low glycemic index makes it suitable for diabetic patients . this compound is instrumental in studying its effects on insulin sensitivity and glucose metabolism.

Obesity Research

A systematic review explored the role of erythritol in weight management strategies. The findings suggest that incorporating erythritol into diets can aid weight loss efforts by reducing overall caloric intake while satisfying sweet cravings .

Antioxidant Properties

Erythritol has been recognized for its antioxidant capabilities, which can protect against oxidative stress-related diseases.

Antioxidant Effectiveness

In a study examining the antioxidant properties of this compound, it was found that it effectively scavenged free radicals and reduced oxidative damage in cellular models . This property positions erythritol as a potential therapeutic agent against conditions linked to oxidative stress.

Mechanism of Action

The mechanism of action of meso-Erythritol-1,1,2,3,4,4-D6 involves its interaction with various molecular targets. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, making it easier to track the compound’s behavior.

Comparison with Similar Compounds

Key Observations:

Isotopic Specificity : this compound and Sotalol Hydrochloride-d6 both employ deuterium labeling but differ in core structure and application. This compound is optimized for carbohydrate metabolism studies, whereas Sotalol-d6 targets β-blocker pharmacokinetics .

Carbon vs. Deuterium Labeling : Erythritol-¹³C₄ provides distinct advantages in carbon flux analysis, while this compound is preferred for hydrogen-dependent metabolic interactions .

Physicochemical and Functional Differences

- Metabolic Stability: Deuterium labeling in this compound may reduce metabolic degradation rates compared to non-deuterated erythritol, as observed in analogous deuterated compounds .

- Analytical Utility : Unlike Uridine-2-¹³C-1,3-¹⁵N₂, which is used in RNA synthesis tracking, this compound’s smaller size enables rapid distribution studies in biological systems .

Biological Activity

Erythritol-d6 is a deuterated form of erythritol, a sugar alcohol commonly used as a low-calorie sweetener. The biological activity of this compound has garnered attention due to its potential implications in metabolic processes, particularly in relation to cardiovascular health and platelet function. This article synthesizes key research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Metabolic Pathways : Erythritol is primarily produced via the pentose phosphate pathway and is known to play a role in osmotic stress responses in microorganisms such as Yarrowia lipolytica . The conversion of d-erythrose to erythritol involves specific erythrose reductase enzymes, which are crucial for its synthesis under osmotic stress conditions.

- Platelet Activation : Research indicates that erythritol can enhance platelet reactivity, which is significant for understanding its cardiovascular implications. A study demonstrated that erythritol concentrations above 18 μM led to increased markers of platelet activation, including intracellular Ca²⁺ levels and P-selectin expression . This suggests that erythritol may influence thrombotic processes.

- Thrombosis Potential : In vivo studies using mouse models showed that administration of erythritol significantly decreased the time to clot formation in a carotid artery injury model. At a dose of 25 mg/kg body weight, erythritol led to elevated plasma concentrations that exceeded levels associated with enhanced platelet activation .

Case Studies

- Cardiovascular Event Risk : A prospective pilot intervention study found that ingestion of erythritol resulted in marked increases in plasma levels for over two days, correlating with heightened risks for major adverse cardiovascular events (MACE). In this study, individuals with higher plasma levels of erythritol had significantly increased incident event risks compared to those with lower levels .

- Human Trials : In trials involving healthy volunteers, erythritol ingestion led to sustained increases in plasma concentrations well above thresholds known to elicit platelet activation. The findings indicated a potential link between erythritol consumption and increased thrombotic risk .

Table 1: Erythritol Concentration and Platelet Activation Markers

| Erythritol Concentration (μM) | Platelet Activation Marker (Δ Ca²⁺ Levels) | P-Selectin Expression |

|---|---|---|

| 0 | Baseline | Baseline |

| 4.5 | Minimal | Minimal |

| 18 | Moderate | Moderate |

| 45 | Significant | Significant |

| 270 | High | High |

Table 2: Erythritol and Thrombosis Formation in Mouse Models

| Dose (mg/kg) | Time to Clot Formation (seconds) | Plasma Erythritol Level (μM) |

|---|---|---|

| 0 | Control | Baseline |

| 25 | Decreased by 30% | 290 |

Research Findings

- Osmotic Stress Response : Erythritol serves as an osmoprotectant in Yarrowia lipolytica, aiding survival under high osmotic pressure by modulating polyol production . The knockout of specific reductase genes significantly impacts the synthesis profile of polyols like mannitol and arabitol when erythritol production is compromised.

- Implications for Human Health : The increasing prevalence of erythritol use as a sweetener necessitates careful evaluation of its long-term effects on human health, particularly concerning cardiovascular risks associated with elevated platelet activation and thrombosis potential .

- Safety Evaluations : Regulatory bodies like the FDA have reviewed various toxicological studies regarding erythritol's safety profile, noting its GRAS (Generally Recognized As Safe) status but emphasizing the need for further long-term studies to fully understand its biological effects .

Q & A

Q. What are the critical considerations for synthesizing Erythritol-d6 with high isotopic purity in laboratory settings?

Methodological Answer: Synthesis of this compound requires deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis). Isotopic purity (>98%) can be validated using nuclear magnetic resonance (NMR) spectroscopy to assess deuterium incorporation at specific carbon positions. Researchers must optimize reaction time, temperature, and solvent systems to minimize side products .

Q. How can researchers validate the stability of this compound under varying storage conditions for long-term studies?

Methodological Answer: Stability testing should involve accelerated degradation studies (e.g., exposure to light, humidity, and temperature fluctuations) followed by liquid chromatography–mass spectrometry (LC-MS) analysis. Quantify degradation products (e.g., erythritol or deuterium loss) and establish degradation kinetics using Arrhenius models to predict shelf-life .

Q. What analytical techniques are most effective for distinguishing this compound from its non-deuterated counterpart in biological matrices?

Methodological Answer: High-resolution mass spectrometry (HRMS) with a resolving power >20,000 is recommended to differentiate the +6 Da mass shift. Matrix effects can be mitigated using isotope dilution assays, where this compound serves as an internal standard. Method validation should include specificity, linearity, and recovery tests in target matrices (e.g., plasma, urine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from differences in absorption kinetics (e.g., passive diffusion vs. active transport). A systematic approach involves:

- Comparing permeability assays (e.g., Caco-2 cells vs. intestinal perfusion models).

- Incorporating physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations (IVIVC).

- Validating findings with dual-isotope tracer studies (e.g., this compound vs. 13C-labeled analogs) .

Q. What experimental designs address isotopic interference when quantifying this compound in metabolomic studies with overlapping deuterium labels?

Methodological Answer: Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate fragment ions unique to this compound. For complex matrices, employ chromatographic separation (e.g., HILIC columns) to resolve co-eluting isotopologues. Cross-validation with nuclear magnetic resonance (NMR) can confirm isotopic integrity .

Q. How can researchers optimize deuterium retention in this compound during high-temperature analytical procedures (e.g., GC-MS)?

Methodological Answer: Derivatization techniques (e.g., silylation) can stabilize deuterium atoms. Method optimization includes:

- Testing derivatization agents (e.g., BSTFA vs. MSTFA) for minimal deuterium exchange.

- Conducting thermal stability assays to identify optimal inlet temperatures.

- Validating with deuterium retention ratios calculated via isotopic peak intensity ratios .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting data on this compound’s role as an internal standard in lipidomics vs. glycomics?

Methodological Answer: Contradictions may stem from matrix-specific ionization suppression. Solutions include:

- Conducting spike-and-recovery experiments in target matrices.

- Comparing ionization efficiency using electrospray ionization (ESI) vs. matrix-assisted laser desorption/ionization (MALDI).

- Applying normalization algorithms (e.g., total ion current adjustment) to correct for matrix effects .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for this compound Detection

| Technique | Sensitivity (LOD) | Isotopic Specificity | Ideal Matrix | Limitations |

|---|---|---|---|---|

| HRMS | 0.1 ng/mL | High (+6 Da shift) | Plasma, Urine | Costly instrumentation |

| NMR | 10 µg/mL | Moderate | Purified samples | Low sensitivity |

| LC-MS/MS (SRM) | 0.5 ng/mL | High (fragment ions) | Tissue homogenates | Requires derivatization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.